molecular formula C19H19NO5 B14974871 N-(2,4-dimethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

N-(2,4-dimethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B14974871
M. Wt: 341.4 g/mol
InChI Key: MFYNQWXYYROQLY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran core substituted with methoxy and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the synthesis of RNA, thereby exerting antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methoxy and dimethoxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C19H19NO5/c1-11-18(14-9-12(22-2)6-8-16(14)25-11)19(21)20-15-7-5-13(23-3)10-17(15)24-4/h5-10H,1-4H3,(H,20,21)

InChI Key

MFYNQWXYYROQLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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